molecular formula C22H22ClN3O2 B2516333 N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946322-52-7

N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No. B2516333
CAS RN: 946322-52-7
M. Wt: 395.89
InChI Key: IMPXRZGMRHVXBF-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a heterocyclic compound that is likely to possess a range of biological activities due to the presence of the pyridazine ring and substituted amide group. While the specific compound is not directly mentioned in the provided papers, the general class of compounds, including pyridazine derivatives and butanamide analogs, are known for their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, hydrazides, and further cyclized to form the desired heterocyclic ring structures. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves the conversion of organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazol-2-thiols, which are then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds .

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. For example, the presence of a pyridazine ring and an amide linkage can lead to various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with biological targets such as enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. The presence of halogens and the substituted amide group can affect these properties significantly. Additionally, the biological activities, such as lipoxygenase inhibition and herbicidal activities, are also important chemical properties that are evaluated through biological assays .

Relevant Case Studies

The compounds synthesized in the papers provided have been evaluated for their biological activities. For instance, the synthesized N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were screened against the lipoxygenase enzyme and showed moderately good activities . Similarly, the 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibited herbicidal activities and were compared with commercial herbicides . The new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were tested for anticancer, antiangiogenic, and antioxidant activities, with some compounds showing promising results .

Scientific Research Applications

Synthesis and Biological Activity

  • Pyridazine derivatives are synthesized for potential biological activities, including antimicrobial and anti-inflammatory properties. These compounds have been evaluated in experimental animals, demonstrating their utility in searching for safer non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).
  • Novel indolylpyridazinone derivatives were synthesized, with some showing antibacterial activity. This highlights the chemical versatility and potential application in developing new antibacterial agents (Abubshait, 2007).

Anticancer and Antioxidant Activities

  • A series of 3(2h)-one pyridazinone derivatives were synthesized, aiming at potential antioxidant activity. These compounds were subjected to in-vitro antioxidant activity evaluations, demonstrating their effectiveness as antioxidants (Mehvish & Kumar, 2022).
  • Antimitotic agents, specifically chiral isomers of certain pyridazinone derivatives, have been studied for their activity in biological systems, with one isomer showing more potency than the other. This suggests their application in understanding and potentially targeting mitotic processes in cancer research (Temple & Rener, 1992).

Herbicidal Activity

  • Pyridazinone herbicides have been studied for their mechanisms of action, particularly their inhibitory effects on photosynthesis and the Hill reaction in plants, which accounts for their phytotoxicity. This research aids in the development of more effective herbicides with specific modes of action (Hilton et al., 1969).

Molecular Docking and Synthesis for Drug Development

  • The synthesis and evaluation of anticancer activity of new pyridazinone derivatives through molecular docking studies highlight the potential of these compounds in drug discovery and development, with specific focus on targeting cancer pathways (Sallam et al., 2021).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-5-8-17(9-6-15)20-11-12-22(28)26(25-20)13-3-4-21(27)24-18-10-7-16(2)19(23)14-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPXRZGMRHVXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

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